3,4,4',5-四氟苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

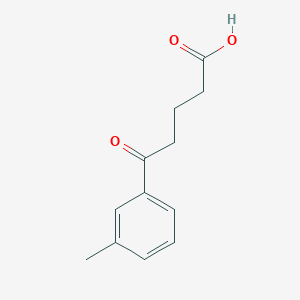

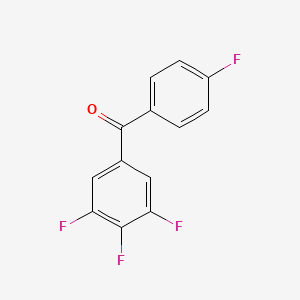

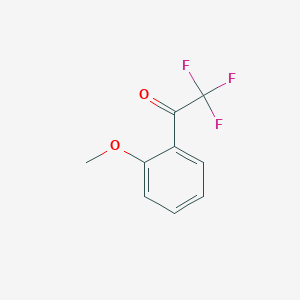

3,4,4’,5-Tetrafluorobenzophenone is a chemical compound with the molecular formula C13H6F4O and a molecular weight of 254.18 . It is also known by the IUPAC name (4-fluorophenyl)(3,4,5-trifluorophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 3,4,4’,5-Tetrafluorobenzophenone consists of two phenyl rings connected by a carbonyl group. One phenyl ring has a single fluorine atom, while the other phenyl ring has three fluorine atoms .Physical And Chemical Properties Analysis

3,4,4’,5-Tetrafluorobenzophenone has a molecular weight of 254.18 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .科学研究应用

蛋白质组学研究

3,4,4',5-四氟苯甲酮用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。该化合物可用于分析蛋白质结构、相互作用和修饰。

医学研究

在医学研究中,3,4,4',5-四氟苯甲酮已被用于开发治疗各种疾病的药物.

阿尔茨海默病: 该化合物在开发治疗阿尔茨海默病药物方面具有潜在应用. 阿尔茨海默病是一种进行性疾病,会导致脑细胞萎缩(退化)和死亡。

帕金森病: 3,4,4',5-四氟苯甲酮也正在研究其在治疗帕金森病中的潜在用途. 帕金森病是一种神经退行性疾病,主要影响大脑特定区域的产生多巴胺的神经元。

癌症治疗: 正在进行研究以探索3,4,4',5-四氟苯甲酮在癌症治疗中的潜力. 该化合物的独特性质可能使其成为开发新型癌症疗法的宝贵工具。

环境研究

3,4,4',5-四氟苯甲酮也可能在环境研究中有所应用. 它的特性可能有助于研究环境现象或开发环境友好技术。

工业研究

在工业研究中,3,4,4',5-四氟苯甲酮可用于开发新型材料或工艺. 它独特的化学性质可能使其成为各种工业应用中的宝贵工具。

作用机制

3,4,4',5-Tetrafluorobenzophenone acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This allows it to form a coordinate covalent bond with the Lewis base, resulting in the formation of a new compound. 3,4,4',5-Tetrafluorobenzophenone can also act as a catalyst, accelerating the rate of a chemical reaction without being consumed in the reaction.

Biochemical and Physiological Effects

3,4,4',5-Tetrafluorobenzophenone has been found to have a wide range of effects on biochemical and physiological processes. In vitro studies have shown that 3,4,4',5-Tetrafluorobenzophenone can inhibit the growth of certain cancer cell lines, as well as inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and antioxidant properties, and has been shown to protect cells from oxidative stress.

实验室实验的优点和局限性

3,4,4',5-Tetrafluorobenzophenone has several advantages for laboratory experiments. It is a non-toxic and non-irritating compound, making it safe to use in the lab. It is also soluble in many organic solvents, making it easy to work with. However, 3,4,4',5-Tetrafluorobenzophenone can be difficult to purify, as it is prone to forming impurities. Additionally, its reactivity can make it difficult to control in some reactions.

未来方向

Given its wide range of applications, 3,4,4',5-Tetrafluorobenzophenone has several potential future directions. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and dyes. It could also be used in the development of new OLEDs and organic semiconductor materials. 3,4,4',5-Tetrafluorobenzophenone could also be used in the development of new catalysts for the synthesis of organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 3,4,4',5-Tetrafluorobenzophenone, as well as its potential therapeutic applications.

合成方法

3,4,4',5-Tetrafluorobenzophenone can be synthesized from benzophenone by a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of benzophenone with a carboxylic acid in the presence of an aluminum chloride catalyst. This reaction produces a substituted benzophenone, which can then be further fluorinated with a fluorinating agent such as N-fluorobenzenesulfonimide. The reaction produces a highly fluorinated product which is then purified by chromatography.

属性

IUPAC Name |

(4-fluorophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBSEEIUANOMKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375232 |

Source

|

| Record name | 3,4,4',5-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

577967-64-7 |

Source

|

| Record name | 3,4,4',5-Tetrafluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)